![molecular formula C10H11ClN2O2 B169150 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide CAS No. 13558-76-4](/img/structure/B169150.png)
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide, also known as CMCA, is a chemical compound that has been widely used in scientific research. It is a white solid that is soluble in water, ethanol, and acetone. CMCA has been used in various studies due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is that it may not be suitable for all types of experiments. Its effects may vary depending on the type of cells or tissues being studied.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in scientific research. One potential area of research is the development of new drugs based on the structure of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide and its effects on different types of cells and tissues.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide involves the reaction of 2-methylphenyl isocyanate with chloroacetyl chloride in the presence of a base. The resulting product is then purified using recrystallization to obtain pure 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has also been used in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
13558-76-4 |
|---|---|
Nombre del producto |
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide |
Fórmula molecular |
C10H11ClN2O2 |
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-4-2-3-5-8(7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
Clave InChI |
CNLWHMQFWOTMAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)CCl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NC(=O)CCl |
Sinónimos |
1-(2-chloroacetyl)-3-o-tolylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



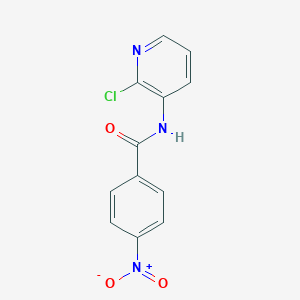

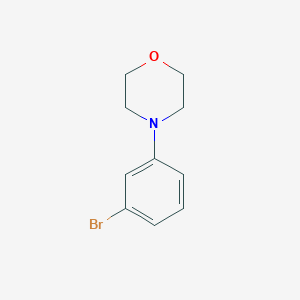
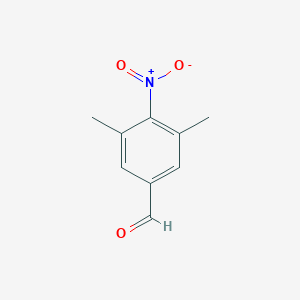
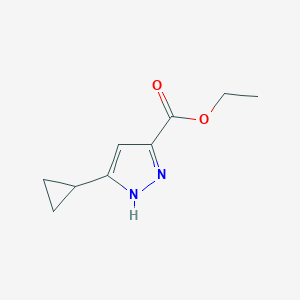


![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
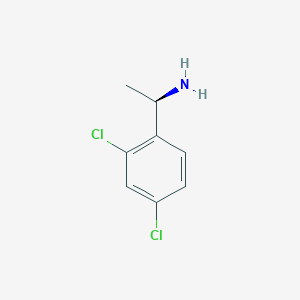
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
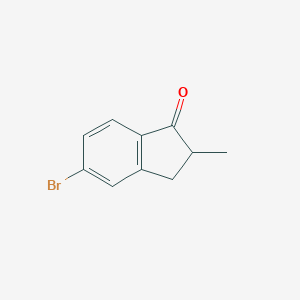
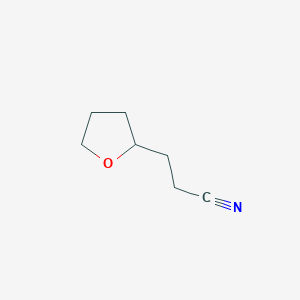
![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
